molecular formula C10H12O2 B8435194 2-(1-Hydroxy-2-propenyl)-6-methylphenol

2-(1-Hydroxy-2-propenyl)-6-methylphenol

Cat. No.: B8435194
M. Wt: 164.20 g/mol
InChI Key: JENPFSQMBWBDTA-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-propenyl)-6-methylphenol is a phenolic derivative featuring a hydroxyl group at the 2-position and a methyl group at the 6-position of the aromatic ring, with a propenyl chain substituted at the hydroxyl-bearing carbon.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(1-hydroxyprop-2-enyl)-6-methylphenol

InChI

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h3-6,9,11-12H,1H2,2H3

InChI Key

JENPFSQMBWBDTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C=C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in the evidence:

  • Schiff Bases: 2-[(2-Bromophenyl)iminomethyl]-6-methylphenol (): This Schiff base, synthesized from 3-methylsalicylaldehyde and 2-bromoaniline, exhibits phenol-imine tautomerism stabilized by an intramolecular N–H···O hydrogen bond. The C7–N1 bond (1.285 Å) indicates double-bond character, contrasting with the single-bond nature of the C2–O1 bond (1.364 Å) . (E)-2-{[(2-Iodophenyl)imino]methyl}-6-methylphenol (): Similar tautomerism is observed, with the crystal structure confirming the phenol-imine form.
  • This structural difference may reduce solubility in polar solvents compared to the target compound .
  • Triazine and Pyrrolidinyl Derivatives: 2-(((1,2,4-Triazin-3-yl)amino)methyl)-6-methylphenol (): Incorporation of a triazine ring introduces additional hydrogen-bonding and π-stacking interactions, which could enhance biological activity (e.g., antiangiogenic effects) compared to the simpler hydroxypropenyl substituent .

Physicochemical Properties

Key properties of selected analogues are summarized below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR/¹³C NMR)
2-(1-Hydroxy-2-propenyl)-6-methylphenol C₁₀H₁₂O₂ 164.20 Not reported Expected δ ~5.4 (propenyl CH₂), δ ~2.3 (CH₃)
2-[(2-Bromophenyl)iminomethyl]-6-methylphenol (H9) C₁₄H₁₂BrNO 298.16 145–147 δ 8.45 (s, CH=N), δ 2.35 (s, CH₃)
2-(((1,2,4-Triazin-3-yl)amino)methyl)-6-methylphenol (2j) C₁₁H₁₂N₄O 216.24 103–105 δ 8.2 (s, triazine), δ 2.3 (s, CH₃)
2-Allyl-6-methylphenol C₁₀H₁₂O 148.20 Not reported δ 5.8–5.1 (allyl CH₂), δ 2.3 (s, CH₃)

Notes:

  • The hydroxypropenyl group in the target compound likely reduces thermal stability compared to Schiff bases (e.g., H9), which exhibit higher melting points due to rigid imine bonds and hydrogen-bonding networks.
  • Allyl-substituted derivatives () lack the hydroxyl group on the propenyl chain, diminishing their polarity and hydrogen-bonding capacity.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : 6-Methylphenol is dissolved in a non-polar solvent (e.g., dichloromethane).

  • Catalyst Activation : Aluminum chloride (AlCl₃) or FeCl₃ is added to generate the electrophilic allylic carbocation.

  • Electrophile Introduction : Allyl chloride or allyl bromide is introduced dropwise at 0–5°C to minimize polymerization.

  • Workup : The mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate.

Example Protocol :

ParameterCondition
CatalystAlCl₃ (1.2 equiv)
SolventCH₂Cl₂
Temperature0–5°C
Reaction Time4–6 hours
Yield45–55%

Claisen Rearrangement Strategy

The Claisen rearrangement provides an alternative route via-sigmatropic reorganization of allyl vinyl ether intermediates. This method is advantageous for installing both the propenyl and hydroxyl groups in a single step.

Stepwise Synthesis

  • Ether Formation : 6-Methylphenol is converted to its allyl vinyl ether using allyl bromide and a base (e.g., K₂CO₃).

  • Rearrangement : Heating the ether to 180–200°C in a high-boiling solvent (e.g., diphenyl ether) induces rearrangement to the γ,δ-unsaturated ketone.

  • Reduction : The ketone is reduced selectively to the allylic alcohol using NaBH₄/CeCl₃ or catalytic hydrogenation.

Optimized Conditions :

StepReagents/ConditionsYield
Ether FormationAllyl bromide, K₂CO₃, acetone75%
RearrangementDiphenyl ether, 190°C, N₂ atmosphere60%
ReductionNaBH₄/CeCl₃, MeOH, 0°C85%

Advantages

  • High regioselectivity due to the concerted rearrangement mechanism.

  • Avoids harsh electrophilic conditions.

Hydroxylation of Allyl-Substituted Phenols

Post-alkylation hydroxylation offers a modular approach. A pre-installed allyl group on 6-methylphenol is oxidized to introduce the hydroxyl moiety.

Epoxidation-Hydrolysis Sequence

  • Epoxidation : Treat 2-allyl-6-methylphenol with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

  • Acid-Catalyzed Hydrolysis : The epoxide is hydrolyzed under acidic conditions (H₂SO₄, H₂O/THF) to yield the diol.

  • Selective Dehydration : Controlled dehydration with POCl₃/pyridine generates the allylic alcohol.

Key Data :

StepConditionsYield
EpoxidationmCPBA, CH₂Cl₂, 0°C78%
Hydrolysis0.5 M H₂SO₄, 50°C65%
DehydrationPOCl₃ (1.1 equiv), pyridine70%

Oxidative Hydroxylation

Direct hydroxylation using OsO₄/N-methylmorpholine N-oxide (NMO) or Sharpless asymmetric conditions, though cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityCostScalability
Friedel-Crafts45–55ModerateLowModerate
Claisen Rearrangement60–70HighMediumHigh
Epoxidation-Hydrolysis50–60HighHighLow

Recommendations :

  • The Claisen rearrangement is preferred for laboratory-scale synthesis due to superior regiocontrol.

  • Industrial applications may favor Friedel-Crafts alkylation if cost and scalability outweigh yield penalties.

Q & A

Basic Question: What are the common synthetic routes for 2-(1-Hydroxy-2-propenyl)-6-methylphenol?

Answer:
Synthesis typically involves reflux-based condensation (e.g., Schiff base formation) or nucleophilic substitution to introduce hydroxy and propenyl groups. For example, analogous compounds like (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol are synthesized by reacting aldehydes with amines under reflux . Key parameters include solvent choice (e.g., methanol or chloroform), temperature control (60–80°C), and catalysts (e.g., sodium methoxide). Reaction optimization should prioritize yield (>70%) and purity (>95% via HPLC) .

Basic Question: How is the molecular structure of this compound characterized experimentally?

Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths (e.g., C–O = ~1.36 Å) and torsion angles .
  • NMR spectroscopy: 1H and 13C NMR identify proton environments (e.g., phenolic –OH at δ 9–11 ppm) and carbon hybridization .
  • Hirshfeld surface analysis: Maps intermolecular interactions (e.g., O–H···N hydrogen bonds) .

Advanced Question: How do reaction conditions influence competing pathways in its synthesis?

Answer:
Contradictory yield data often arise from:

  • Solvent polarity: Polar solvents (e.g., DMSO) favor nucleophilic substitution, while non-polar solvents (toluene) stabilize intermediates in coupling reactions .
  • Catalyst selection: Transition-metal catalysts (e.g., Au) promote carbocyclization, whereas Brønsted acids (HCl) accelerate protonation steps .
  • Temperature gradients: Higher temperatures (>100°C) may degrade propenyl groups, reducing yields. Kinetic studies (e.g., TLC monitoring) are critical .

Advanced Question: How can tautomeric equilibria in this compound be analyzed?

Answer:
Tautomerism (e.g., keto-enol) is studied via:

  • Dynamic NMR (DNMR): Observes proton exchange rates at varying temperatures .
  • X-ray crystallography: Resolves tautomeric forms in solid-state (e.g., enol dominance in Schiff bases) .
  • DFT calculations: Predicts energy differences (<5 kcal/mol) between tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .

Methodological Focus: How to resolve conflicting spectroscopic data for structural assignments?

Answer:
Contradictions between NMR and mass spectra often arise from:

  • Isotopic interference: High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns (e.g., 79Br vs. 81Br in CI-MS) .
  • Dynamic effects: Variable-temperature NMR clarifies exchange-broadened peaks (e.g., –OH protons) .
  • Cross-validation: Compare crystallographic data (e.g., bond lengths from SC-XRD) with computed DFT geometries .

Advanced Question: What assays quantify its interaction with biological targets?

Answer:
Pharmacological potential is assessed via:

  • Enzymatic inhibition assays: Measure IC50 values (e.g., COX-2 inhibition via fluorometric kits) .
  • Surface plasmon resonance (SPR): Determines binding kinetics (ka/kd) for receptor-ligand interactions .
  • Molecular docking: AutoDock Vina predicts binding poses (e.g., π-π stacking with aromatic residues) .

Methodological Focus: How to optimize stability under varying pH and temperature?

Answer:

  • HPLC stability studies: Monitor degradation products (e.g., oxidation at 40°C, pH 7.4) over 72 hours .
  • Accelerated aging tests: Use Arrhenius plots to extrapolate shelf-life (activation energy ~20 kcal/mol) .
  • Protective excipients: Co-solvents (PEG-400) or antioxidants (BHT) reduce radical-mediated decomposition .

Advanced Question: What computational methods model its electronic properties?

Answer:

  • Density functional theory (DFT): Calculates HOMO-LUMO gaps (e.g., 4.2 eV) and molecular electrostatic potentials (MEPs) .
  • Molecular dynamics (MD): Simulates solvation effects (e.g., water vs. ethanol) on conformation .
  • ADMET prediction: SwissADME estimates logP (2.1) and bioavailability (Lipinski’s rule compliance) .

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